Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylphenylsulfonyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- can be achieved through various methods. One common approach involves the reaction of 4-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then treated with a suitable aziridination reagent, such as a halogenating agent or a nitrene source, to form the aziridine ring . Industrial production methods often involve continuous flow processes to ensure high yields and purity .
Chemical Reactions Analysis
Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- undergoes a variety of chemical reactions due to the strained nature of the aziridine ring. Common reactions include:
Scientific Research Applications
Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- involves the formation of reactive intermediates that can interact with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This can result in the inhibition of enzyme activity or the induction of DNA damage, which is the basis for its potential anticancer activity .
Comparison with Similar Compounds
Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- can be compared with other aziridine derivatives, such as:
Aziridine, 2-(4-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-: This compound has similar reactivity but different substituent positions, which can affect its chemical properties and biological activity.
Aziridine, 2-(4-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-: The presence of a nitro group can enhance the compound’s reactivity and potential biological activity.
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-: The methoxy group can influence the compound’s solubility and reactivity.
Properties
CAS No. |
97401-93-9 |
---|---|
Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-2-8-14(9-3-11)20(18,19)17-10-15(17)12-4-6-13(16)7-5-12/h2-9,15H,10H2,1H3 |
InChI Key |
VVLIQDBJBRENDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.